molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)

Cat. No.: B1142322
CAS No.: 112710-84-6
M. Wt: 954.84
InChI Key:
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Description

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is a lipid A precursor for Escherichia coli.

Scientific Research Applications

1. Role in Lipid A Biosynthesis

UDP-3-O-[R-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. LpxC catalyzes the removal of the N-acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, which is a key step in lipid A production (Wang et al., 2001).

2. Target for Antibacterial Drug Discovery

The unique presence of LpxC in Gram-negative bacteria and its absence in mammalian genomes make it an attractive target for antibacterial drug discovery. The development of LpxC inhibitors is an active area of research, aiming to combat Gram-negative bacterial infections (Hernick & Fierke, 2006); (Barb et al., 2007).

3. Study of Molecular Recognition and Catalytic Mechanism

Research on UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase has provided insights into molecular recognition and catalytic mechanisms of the enzyme. These studies have facilitated the development of potent and specific inhibitors (Hernick & Fierke, 2005); (Williams & Raetz, 2007).

4. Exploration of Enzyme Inhibitors

The exploration of various inhibitors targeting LpxC has been a significant focus in antibiotic research. This includes studies on phenyloxazoline-based hydroxamates inhibitors and substrate analogs containing hydroxamates (Geng Yue, 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is the UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The nature of these interactions involves the transfer of acyl groups, which is a crucial step in lipid A biosynthesis .

Cellular Effects

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) influences cell function by participating in the biosynthesis of lipid A . Lipid A is a component of lipopolysaccharides (LPS), which are integral parts of the outer membrane of gram-negative bacteria. The biosynthesis of lipid A can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) involves its interaction with the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . This reaction results in the formation of UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .

Metabolic Pathways

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) is involved in the lipid A biosynthetic process . This process is a part of the larger metabolic pathway of lipopolysaccharide biosynthesis . The enzymes and cofactors it interacts with in these pathways include the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) involves the condensation of UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA, followed by enzymatic dephosphorylation and tris salt formation.", "Starting Materials": [ "UDP-N-acetylglucosamine", "R-3-hydroxymyristoyl-CoA", "Tris base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Chloroform", "Acetic acid", "Water" ], "Reaction": [ "Synthesize R-3-hydroxymyristoyl-CoA from myristic acid and ATP using acyl-CoA synthetase", "React UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA using UDP-N-acetylglucosamine acyltransferase to form UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine", "Dephosphorylate UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine using alkaline phosphatase", "Dissolve the product in methanol and chloroform", "Add Tris base and hydrochloric acid to form the tris salt", "Extract the product using chloroform", "Wash the organic layer with water and sodium chloride", "Dry the organic layer using anhydrous sodium sulfate", "Remove the solvents under reduced pressure", "Purify the product using column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent" ] }

CAS No.

112710-84-6

Molecular Formula

C₃₅H₆₄N₄O₂₂P₂

Molecular Weight

954.84

Synonyms

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ;  UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt

Origin of Product

United States

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